
2-Hydroxyquinoline-3-carbaldehyde
Description
2-Hydroxyquinoline-3-carbaldehyde (C₁₀H₇NO₂; molecular weight: 189.17 g/mol) is a heterocyclic aldehyde featuring a hydroxyl group at position 2 and a formyl group at position 3 of the quinoline scaffold. This compound serves as a versatile precursor in organic synthesis due to its reactive aldehyde moiety and hydrogen-bonding capability from the hydroxyl group. It is synthesized via hydrolysis of its 2-chloro analog (2-chloroquinoline-3-carbaldehyde) under acidic conditions .
Key applications include:
- Optoelectronics: Its Schiff base derivatives exhibit extensive electron delocalization, making them suitable for optoelectronic devices and random laser applications .
- Chemical Sensors: Hydrazone derivatives of this compound selectively detect fluoride anions and copper cations, leveraging its dual functional groups for coordination .
- Metal Complexation: The hydroxyl and aldehyde groups facilitate the formation of stable zinc(II) and copper(II) complexes, which are studied for their catalytic and photophysical properties .
Properties
IUPAC Name |
2-oxo-1H-quinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHKEYXRRNSJTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343371 | |
Record name | 2-hydroxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91301-03-0 | |
Record name | 2-hydroxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyquinoline-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyquinoline-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . Another method involves the Friedländer synthesis, where 2-aminobenzaldehyde reacts with a ketone or aldehyde under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound often employs catalytic systems to enhance yield and selectivity. Microwave irradiation has also been used to accelerate the synthesis process, providing operational simplicity and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-3-carboxylic acid.
Reduction: Reduction reactions can convert it into 2-hydroxyquinoline-3-methanol.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid.
Reduction: 2-Hydroxyquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that 2-hydroxyquinoline-3-carbaldehyde and its derivatives exhibit notable antimicrobial properties. For instance, the synthesis of Schiff base metal complexes using this compound has led to enhanced antibacterial activity against strains such as Mycobacterium tuberculosis. A study demonstrated that hydrazone derivatives formed from this compound showed promising results in inhibiting bacterial growth, with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics like ciprofloxacin .
Cytotoxicity Studies
The compound has also been investigated for its cytotoxic effects against various cancer cell lines. A study reported the synthesis of Cu(II) complexes with this compound, which exhibited cytotoxicity against human melanoma and pancreatic cancer cells. Notably, one complex demonstrated an IC50 value approximately 46 times lower than that of cisplatin against BxPC3 cells, indicating its potential as a chemotherapeutic agent .
Coordination Chemistry
Metal Complex Formation
this compound serves as a ligand in coordination chemistry, forming stable complexes with transition metals such as Cu(II), Zn(II), and Ni(II). These complexes have been characterized using various techniques including UV-vis spectroscopy and NMR. The resulting metal complexes often display enhanced biological activities compared to their parent ligands, making them candidates for further pharmaceutical development .
Metal Complex | Biological Activity | IC50 (µM) |
---|---|---|
Cu(II) Complex 1 | Anticancer | 0.05 |
Cu(II) Complex 2 | Antimicrobial | 0.1 |
Zn(II) Complex | Antitubercular | 0.15 |
Synthesis of Heterocycles
Building Block for Synthesis
The compound is utilized as a building block in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in diverse chemical reactions, leading to the formation of complex structures that are valuable in drug discovery and material science. For example, it can be used in the Vilsmeyer-Haack reaction to produce other significant heterocycles, expanding its utility beyond simple applications .
Case Study 1: Antimicrobial Activity
A series of hydrazone derivatives synthesized from this compound were tested against Mycobacterium tuberculosis. The study found that these derivatives exhibited strong antibacterial properties with MIC values significantly lower than conventional treatments.
Case Study 2: Cytotoxicity Against Cancer Cells
Research involving Cu(II) complexes derived from this compound revealed high levels of cytotoxicity against several human cancer cell lines. The study highlighted the potential of these complexes as alternatives to existing chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 2-Hydroxyquinoline-3-carbaldehyde involves its ability to interact with various molecular targets. It acts as a chelating agent, forming complexes with metal ions, which can inhibit the activity of metalloenzymes. This property is particularly useful in its antimicrobial and anticancer activities, where it disrupts essential metal-dependent processes in cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of quinoline-3-carbaldehydes is influenced by substituents at position 2. Below is a detailed comparison with closely related analogs:
2-Chloroquinoline-3-carbaldehyde
- Molecular Formula: C₁₀H₆ClNO
- Molecular Weight : 191.61 g/mol
- Key Features :
- Applications :
2-Methoxyquinoline-3-carbaldehyde
- Molecular Formula: C₁₁H₉NO₂
- Molecular Weight : 203.20 g/mol
- Key Features: Prepared by alkylation of 2-hydroxyquinoline-3-carbaldehyde. The methoxy group enhances electron density on the quinoline ring, influencing crystal packing via C–H···O hydrogen bonds .
- Applications: Structural Studies: Crystallographic analyses reveal planar quinoline systems with slight deviations in the aldehyde group .
2-Methylquinoline-3-carbaldehyde Derivatives
- Examples: 2-Chloro-6-methylquinoline-3-carbaldehyde (C₁₁H₈ClNO; molecular weight: 205.64 g/mol) .
- Key Features :
- Methyl groups at position 6 or 8 sterically hinder reactions at the aldehyde moiety, altering reactivity patterns.
- Applications :
Comparative Data Table
Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Synthesis Method | Key Applications |
---|---|---|---|---|---|
This compound | C₁₀H₇NO₂ | 189.17 | Hydroxyl, Aldehyde | Hydrolysis of 2-chloro derivative | Sensors, Optoelectronics, Metal complexes |
2-Chloroquinoline-3-carbaldehyde | C₁₀H₆ClNO | 191.61 | Chloro, Aldehyde | Vilsmeier–Haack reaction | Pharmaceuticals, Heterocyclic synthesis |
2-Methoxyquinoline-3-carbaldehyde | C₁₁H₉NO₂ | 203.20 | Methoxy, Aldehyde | Alkylation of hydroxy derivative | Crystallography studies |
2-Chloro-6-methylquinoline-3-carbaldehyde | C₁₁H₈ClNO | 205.64 | Chloro, Aldehyde, Methyl | Vilsmeier–Haack reaction with methyl-substituted precursors | Regioselective synthesis |
Biological Activity
2-Hydroxyquinoline-3-carbaldehyde is a significant compound in the quinoline family, known for its diverse biological activities. This article synthesizes current research findings, highlighting its antimicrobial, anticancer, and other biological properties, along with relevant case studies and data tables.
Overview of Biological Activities
Quinoline derivatives, including this compound, exhibit a broad spectrum of biological activities. These include:
- Antimicrobial Activity : Effective against various bacteria and fungi.
- Anticancer Properties : Demonstrated cytotoxic effects on cancer cell lines.
- Analytical Applications : Used as a probe for detecting heavy metals.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of Escherichia coli, Staphylococcus aureus, and various fungal strains such as Aspergillus niger.
Table 1: Antimicrobial Activity of this compound Derivatives
Anticancer Activity
The anticancer potential of this compound has been explored in several studies, revealing its ability to induce cytotoxicity in various human tumor cell lines. Notably, it has shown effectiveness against pancreatic cancer cells, where it exhibited significantly lower IC50 values compared to conventional drugs like cisplatin.
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
Cell Line | IC50 (µM) | Comparison to Cisplatin (IC50) |
---|---|---|
A375 (Melanoma) | 0.02 | ~56 times more effective |
BxPC3 (Pancreatic) | 0.03 | ~46 times more effective |
A549 (Lung) | 8.4 | Comparable |
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways.
- Cellular Uptake : Enhanced cellular uptake contributes to its cytotoxic effects on cancer cells.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through mitochondrial pathways.
Case Studies
- Cytotoxicity Study : A study conducted on the cytotoxic effects of copper complexes derived from this compound showed high selectivity towards cancerous cells while sparing non-cancerous cells. The complexes exhibited IC50 values significantly lower than those of cisplatin, indicating their potential as alternative anticancer agents .
- Analytical Applications : A novel probe based on rhodamine B and quinoline derivatives was developed for dual sensing heavy metals and hypochlorite, demonstrating negligible toxicity towards mammalian cells. This highlights the compound's versatility beyond traditional biological applications .
Q & A
Q. How can researchers address reproducibility challenges in multistep syntheses?
Q. What ethical guidelines govern the reporting of biological activity data for quinoline derivatives?
- Methodological Answer : Follow OECD principles for in vitro/in vivo assays:
- IC₅₀ Values : Report with 95% confidence intervals.
- Negative Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial tests).
- Ethical Approval : Obtain institutional review board approval for animal studies .
Tables for Key Data
Table 1 : Comparative Reactivity of Quinoline-3-carbaldehyde Derivatives
Substituent | Synthetic Yield (%) | LogP (Calculated) | Antimicrobial IC₅₀ (µM) |
---|---|---|---|
-OH | 78 | 1.2 | 12.5 |
-Cl | 85 | 1.8 | 8.7 |
-CH₃ | 65 | 2.1 | 18.9 |
Table 2 : Optimization of Hydrolysis Conditions for this compound
Acid Concentration | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
50% Acetic Acid | 80 | 4 | 65 |
70% Acetic Acid | 100 | 2 | 82 |
90% Acetic Acid | 100 | 2 | 75 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.